3-Isonicotinoyl-1-methylpiperidin-2-one
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Overview
Description
3-Isonicotinoyl-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an isonicotinoyl group attached to the nitrogen atom of a 1-methylpiperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isonicotinoyl-1-methylpiperidin-2-one typically involves the reaction of isonicotinic acid with 1-methylpiperidin-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinoyl group and the piperidinone ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isonicotinoyl-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The isonicotinoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products
Scientific Research Applications
3-Isonicotinoyl-1-methylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Isonicotinoyl-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isonicotinoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazones: These compounds share the isonicotinoyl group but differ in their core structure, often used in antimycobacterial research.
Piperidinone derivatives: Compounds like 1-methylpiperidin-2-one and its analogs are structurally similar but lack the isonicotinoyl group.
Uniqueness
3-Isonicotinoyl-1-methylpiperidin-2-one is unique due to the combination of the isonicotinoyl group and the piperidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-3-(pyridine-4-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-8-2-3-10(12(14)16)11(15)9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTORJWIIBULRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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